![molecular formula C10H25NO B3055325 Ammonium, triethylbutyl-, hydroxide CAS No. 63957-40-4](/img/structure/B3055325.png)
Ammonium, triethylbutyl-, hydroxide
Overview
Description
Ammonium, triethylbutyl-, hydroxide, also known as Tetrabutylammonium hydroxide, is a solution of ammonia in water . It is a common compound used in various industries .
Synthesis Analysis
The synthesis of Ammonium, triethylbutyl-, hydroxide involves phase-transfer catalytic reactions. Tetrabutylammonium hydroxide (TBAH) acts as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions . The reaction of alkyl dimethylamine with benzyl chloride leads to the formation of biocide benzalkonium chloride .
Molecular Structure Analysis
Quaternary ammonium compounds, including Ammonium, triethylbutyl-, hydroxide, are cationic substances with a structure on the edge of organic and inorganic chemistry . They have unique physicochemical properties and wide application potential . The functional entity corresponds to a trimer, with each monomer maintaining a conductive pore .
Chemical Reactions Analysis
Ammonium, triethylbutyl-, hydroxide, like other amines, can accept a proton from water to form substituted ammonium ions and hydroxide ions . It can also react with acids to form salts soluble in water . In addition, it has been found that ambient carbon dioxide and ozone can interfere with the synthesis of fullerenol .
Physical And Chemical Properties Analysis
Ammonium, triethylbutyl-, hydroxide is a colorless liquid with a characteristic pungent smell . It’s lighter than water, with a density of about 0.91 g/cm³, and has a boiling point of around -33.34°C . It acts as a weak base in aqueous solutions, and it readily donates unshared electron pairs, acting as a Lewis base .
Mechanism of Action
Ammonium, triethylbutyl-, hydroxide, as a quaternary ammonium compound, behaves chemically like the ions of the alkali metals, particularly potassium ion . It can accept protons from acids and donate electrons to acids . It also forms complex compounds with metal ions in solution, which is useful in various chemical syntheses and processes .
Safety and Hazards
Due to its corrosive nature, direct contact with Ammonium, triethylbutyl-, hydroxide can cause severe burns and eye damage . If it comes into contact with the skin, it can lead to irritation, burns, and in severe cases, tissue damage . If it gets into the eyes, it can cause severe irritation, burns, and possibly blindness . It may also cause respiratory irritation .
Future Directions
Future research is focusing on the use of Ammonium, triethylbutyl-, hydroxide in the development of alkaline anion exchange membranes (AAEMs) for improved hydroxide conductivity . The strategy involves grafting long alkyl chains onto both the quaternary ammonium cation center and backbone to achieve the formation of well-developed pathways for OH- transport . This configuration can act as a general platform for developing promising AAEMs in the future .
properties
IUPAC Name |
butyl(triethyl)azanium;hydroxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.H2O/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H2/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBDGNHKARUTDC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CC)(CC)CC.[OH-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213797 | |
Record name | Ammonium, triethylbutyl-, hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium, triethylbutyl-, hydroxide | |
CAS RN |
63957-40-4 | |
Record name | Ammonium, triethylbutyl-, hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, triethylbutyl-, hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.